Cas no 893128-85-3 (4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide)

4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide
- 3-Thiophenecarboxylic acid, 2-[(4-cyanobenzoyl)amino]-, 2,2-dimethylhydrazide
- 4-cyano-N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)benzamide
- F1833-0621
- 4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide
- 4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide
- 893128-85-3
- AKOS024612582
-
- インチ: 1S/C15H14N4O2S/c1-19(2)18-14(21)12-7-8-22-15(12)17-13(20)11-5-3-10(9-16)4-6-11/h3-8H,1-2H3,(H,17,20)(H,18,21)
- InChIKey: BXQKVGDDGFDCPV-UHFFFAOYSA-N
- SMILES: C1(NC(=O)C2=CC=C(C#N)C=C2)SC=CC=1C(NN(C)C)=O
計算された属性
- 精确分子量: 314.08374688g/mol
- 同位素质量: 314.08374688g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 465
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 114Ų
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 11.95±0.46(Predicted)
4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1833-0621-75mg |
4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |
893128-85-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1833-0621-20μmol |
4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |
893128-85-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1833-0621-2mg |
4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |
893128-85-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1833-0621-30mg |
4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |
893128-85-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1833-0621-2μmol |
4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |
893128-85-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1833-0621-4mg |
4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |
893128-85-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1833-0621-15mg |
4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |
893128-85-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1833-0621-20mg |
4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |
893128-85-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1833-0621-5mg |
4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |
893128-85-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1833-0621-1mg |
4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |
893128-85-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide 関連文献
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4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamideに関する追加情報
Chemical Profile of 4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide (CAS No. 893128-85-3) and Its Significance in Modern Research
The compound 4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide (CAS No. 893128-85-3) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. Its molecular structure, featuring a thiophene core conjugated with a benzamide moiety and a cyano group, positions it as a versatile scaffold for exploring novel bioactivities. This introduction delves into the compound's chemical attributes, synthetic pathways, and its emerging role in contemporary scientific investigations.
At the heart of this compound lies its unique architecture, which combines the electron-deficient cyano group with the electron-rich thiophene ring and the amide functionality. The presence of the 4-cyano substituent introduces a strong dipole moment, enhancing its potential for interactions with biological targets. Meanwhile, the thiophen-2-ylbenzamide backbone provides a rigid framework that can be further modified to fine-tune pharmacokinetic properties. Such structural features have garnered significant interest from medicinal chemists seeking to develop new therapeutic agents.
In recent years, there has been a surge in research focusing on thiophene derivatives due to their broad spectrum of biological activities. These compounds have been implicated in various pharmacological processes, including anti-inflammatory, antimicrobial, and anticancer effects. The 4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide molecule is no exception, with preliminary studies suggesting its potential as a scaffold for drug discovery. Its ability to modulate key biological pathways makes it an attractive candidate for further investigation.
The synthesis of 4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The key steps include the formation of the thiophene ring, followed by functionalization with the benzamide group and the introduction of the cyano substituent. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications, enabling precise control over the compound's structure.
One of the most compelling aspects of this compound is its potential application in oncology research. Thiophene derivatives have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The 4-cyano group enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins. Furthermore, the benzamide moiety can serve as a hinge-binding motif, improving binding affinity. These features make 4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide a valuable tool for developing next-generation anticancer drugs.
Recent advancements in computational chemistry have further accelerated the discovery process for this type of compound. Molecular modeling studies have been instrumental in predicting binding affinities and identifying optimal modifications. By leveraging machine learning algorithms, researchers can rapidly screen large libraries of analogs to identify promising candidates for experimental validation. This approach has significantly reduced the time and resources required for drug development.
The pharmacokinetic properties of 4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide are also under intense scrutiny. Factors such as solubility, stability, and metabolic clearance play crucial roles in determining its efficacy as a therapeutic agent. Preliminary pharmacokinetic studies suggest that modifications to the amide group can enhance bioavailability while minimizing off-target effects. These findings are critical for translating preclinical successes into clinical applications.
In conclusion, 4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide (CAS No. 893128-85-3) stands out as a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential bioactivities make it an attractive scaffold for developing new drugs targeting various diseases. As scientific understanding continues to evolve, this compound is poised to play a significant role in advancing therapeutic strategies across multiple disciplines.
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